D(+)-10-Camphorsulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

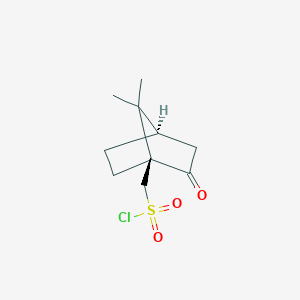

Structure

3D Structure

Propriétés

IUPAC Name |

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3/t7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGABKEVTHIJBIW-GMSGAONNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90891707 | |

| Record name | Camphor-10-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21286-54-4 | |

| Record name | 10-Camphorsulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21286-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camphor-10-sulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021286544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camphor-10-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-2-oxobornane-10-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of D(+)-10-Camphorsulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

D(+)-10-Camphorsulfonyl chloride is a pivotal chiral reagent in modern organic synthesis, prized for its rigid bicyclic structure derived from natural camphor. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed structural information, and its application in asymmetric synthesis. Experimental protocols for its use as a chiral auxiliary are detailed, and key mechanistic concepts are visualized to facilitate a deeper understanding of its role in stereocontrolled transformations.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its robust chemical nature and well-defined stereochemistry make it an excellent choice for introducing chirality in synthetic routes. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₅ClO₃S | [1] |

| Molecular Weight | 250.74 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 65-69 °C | [1] |

| Boiling Point (Predicted) | ~349.4 °C at 760 mmHg | [1] |

| Density | Approximately 1.21–1.3 g/cm³ | [1] |

| Solubility | Slightly soluble in chloroform and ethyl acetate | [1] |

| Optical Rotation | [α]²²/D +33° (c=1, CHCl₃) | [1] |

| CAS Number | 21286-54-4 | [1] |

| IUPAC Name | [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonyl chloride | [1] |

This compound is sensitive to moisture and should be stored in a dark, inert atmosphere at room temperature to prevent hydrolysis.[1]

Chemical Structure

The rigid bicyclo[2.2.1]heptane framework of this compound is responsible for its effectiveness as a chiral directing group. The molecule possesses two stereocenters, with the D(+) configuration originating from natural camphor.[1] The sulfonyl chloride group is situated at the 10-position.

A detailed analysis of the crystal structure of a related camphorsultam provides insights into the bond lengths and angles of the core camphor structure. This data is crucial for computational modeling and for understanding the steric environment around the reactive center.

Note: Specific bond lengths and angles for this compound would be obtained from its crystallographic information file (CIF), which can be accessed from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 666170.

Spectroscopic Data

The identity and purity of this compound are typically confirmed using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are characteristic of the camphor skeleton and the sulfonyl chloride moiety.

-

Infrared (IR) Spectroscopy : The IR spectrum prominently features strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl chloride group.

-

Mass Spectrometry (MS) : Mass spectral analysis confirms the molecular weight of the compound.

Role in Asymmetric Synthesis

This compound is a cornerstone in asymmetric synthesis, primarily functioning as a chiral auxiliary. The bulky and conformationally restricted camphor backbone effectively shields one face of a prochiral substrate to which it is attached, thereby directing the approach of a nucleophile to the opposite face with high stereoselectivity.[1] This steric hindrance is the basis for its utility in a variety of stereoselective transformations, including aldol reactions, Mannich reactions, and epoxidations.[1]

General Workflow for Chiral Auxiliary-Mediated Synthesis

The use of this compound as a chiral auxiliary typically follows a three-step sequence: attachment to the substrate, diastereoselective reaction, and subsequent removal of the auxiliary.

References

The Versatile Role of D(+)-10-Camphorsulfonyl Chloride in Modern Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

D(+)-10-Camphorsulfonyl chloride, a chiral organosulfur compound derived from naturally abundant (+)-camphor, has established itself as an indispensable tool in asymmetric synthesis and stereochemical analysis. Its rigid bicyclic structure, coupled with the presence of a stereogenic center, makes it a highly effective chiral resolving agent, a versatile chiral auxiliary, and a reliable derivatizing agent for the determination of enantiomeric purity. This technical guide provides an in-depth overview of the core applications of this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its practical implementation in the laboratory.

Chiral Resolution of Racemic Compounds

One of the most prominent applications of this compound is in the separation of enantiomers from a racemic mixture. This is typically achieved by reacting the racemic compound, often an amine or an alcohol, with the chiral sulfonyl chloride to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, possess different physical properties, such as solubility, which allows for their separation by fractional crystallization or chromatography.

Chiral Resolution of Amines via Diastereomeric Salt Formation

Racemic amines can be resolved by forming diastereomeric sulfonamides with this compound. The resulting diastereomers can then be separated, and the chiral amine can be recovered by hydrolysis of the sulfonamide.

Experimental Protocol: Resolution of (±)-trans-2,3-diphenylpiperazine

A notable example is the efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)-10-camphorsulfonic acid, which is formed in situ from the sulfonyl chloride or used directly.[1]

-

Salt Formation: (±)-2,3-Diphenylpiperazine (10 mmol) and (1S)-(+)-10-camphorsulfonic acid (20 mmol) are dissolved in dichloromethane (100 mL).

-

Stirring: The mixture is stirred at 25°C for 24 hours.

-

Filtration: The resulting precipitate is collected by filtration. This solid is the diastereomeric salt of the (R,R)-enantiomer.

-

Liberation of the Amine: The precipitate is suspended in a mixture of dichloromethane and aqueous 2M sodium carbonate and stirred until the solid dissolves. The organic layer is separated, washed with brine, dried over anhydrous potassium carbonate, and the solvent is evaporated to yield the enantiomerically enriched amine.

-

Isolation of the Other Enantiomer: The filtrate from step 3 is concentrated, and the residue is treated with 2M sodium carbonate to liberate the other enantiomer, which can be further purified.

Quantitative Data:

| Entry | Reactant Ratio (Amine:Acid) | Solvent | Fraction | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 1:2 | CH2Cl2 | Precipitate | 25 | 98 (R,R) |

| 2 | 1:2 | CH2Cl2 | Filtrate | 62 | 73 (S,S) |

Logical Workflow for Chiral Resolution of Amines

Caption: General workflow for the chiral resolution of a racemic amine.

Determination of Enantiomeric Excess

This compound serves as a chiral derivatizing agent to determine the enantiomeric purity of chiral alcohols and amines using NMR spectroscopy or HPLC. The reaction of the enantiomeric mixture with the chiral reagent produces diastereomers, which exhibit distinct signals in their NMR spectra or different retention times in HPLC.

Enantiomeric Excess Determination of Alcohols by NMR Spectroscopy

The formation of diastereomeric sulfonate esters allows for the quantification of each enantiomer by integrating the corresponding signals in the ¹H or ¹³C NMR spectrum.[2]

Experimental Protocol: Derivatization of a Chiral Alcohol [2]

-

Reaction Setup: In a 50 mL Erlenmeyer flask, dissolve the chiral alcohol (5 mmol) in methylene chloride (25 mL) containing triethylamine (7.5 mmol).

-

Cooling: Cool the mixture in an ice-water bath for 15 minutes.

-

Addition of Reagent: Add this compound (5.5 mmol) over a period of 5 minutes.

-

Reaction Time: Keep the flask in the ice bath for an additional 45 minutes.

-

Workup: Purify the product by sequential extractions with ice-cold water (10 mL), 10% HCl (8 mL), a saturated NaHCO₃ solution (10 mL), and finally with water (10 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to afford the diastereomeric sulfonate esters.

-

Analysis: Acquire the ¹H or ¹³C NMR spectrum of the product and determine the ratio of diastereomers by integrating well-resolved signals.

Quantitative Data:

| Chiral Alcohol | Yield of Diastereomeric Esters (%) |

| (±)-Ethyl-3-hydroxybutyrate | 75-86 |

| (±)-2-Butanol | 75-86 |

| (±)-1-Phenylethanol | 75-86 |

Experimental Workflow for ee Determination by NMR

References

A Comprehensive Technical Guide to the Physical Properties of D(+)-10-Camphorsulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

D(+)-10-Camphorsulfonyl chloride, a derivative of naturally occurring camphor, is a versatile chiral reagent extensively utilized in synthetic organic chemistry. Its rigid bicyclic structure and defined stereochemistry make it an invaluable tool for the synthesis of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and other bioactive molecules. This technical guide provides an in-depth overview of the core physical properties of this compound, complete with experimental protocols and logical visualizations to aid researchers in its effective application.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It is characterized by its chirality, which leads to its optical activity. The molecule is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.[2]

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for quick reference and comparison.

| Property | Value |

| Molecular Formula | C₁₀H₁₅ClO₃S |

| Molecular Weight | 250.74 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 65-69 °C |

| Boiling Point | ~349.4 °C at 760 mmHg (Predicted) |

| Density | ~1.331 g/cm³ |

| Optical Rotation | [α]²⁰/D +31° to +34° (c=1, CHCl₃) |

| Solubility | Sparingly soluble in chloroform, ethyl acetate, and dichloromethane. Insoluble in water. |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are essential for verifying the identity, purity, and chiral integrity of the compound.

Melting Point Determination

Objective: To determine the melting point range of a solid sample of this compound as an indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely crushed into a powder.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

-

Reporting: The melting point is reported as a range from the onset to the completion of melting. A narrow range (e.g., 0.5-1 °C) is indicative of high purity.

Optical Rotation Measurement

Objective: To measure the specific rotation of this compound to confirm its enantiomeric identity and purity.

Methodology:

-

Solution Preparation: A precise concentration of this compound is prepared by dissolving a known mass of the compound in a specific volume of a suitable solvent (e.g., chloroform). A common concentration is 1 g/100 mL.

-

Polarimeter Calibration: The polarimeter is turned on and allowed to warm up. The sample cell is filled with the pure solvent (blank), and the instrument is zeroed.

-

Sample Measurement: The sample cell is rinsed and filled with the prepared solution of this compound, ensuring no air bubbles are present in the light path.

-

Data Acquisition: The sample cell is placed in the polarimeter, and the observed rotation (α) is measured. The temperature and the wavelength of the light source (typically the sodium D-line, 589 nm) are also recorded.

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Solubility Assessment

Objective: To determine the qualitative solubility of this compound in various solvents.

Methodology:

-

Sample Preparation: A small, measured amount (e.g., 10 mg) of this compound is placed into a series of test tubes.

-

Solvent Addition: A measured volume (e.g., 1 mL) of a specific solvent (e.g., water, chloroform, ethyl acetate, dichloromethane) is added to each test tube.

-

Mixing: Each test tube is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved.

-

Classification: The solubility is classified as "soluble," "sparingly soluble," or "insoluble" based on the observation.

Spectroscopic Analysis

Objective: To obtain spectral data (¹H NMR, ¹³C NMR, IR) for structural confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Data Analysis: The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to confirm the molecular structure.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for a solution, the compound is dissolved in a suitable solvent like chloroform, and the spectrum is recorded in a liquid cell.

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The characteristic absorption bands for the functional groups (e.g., C=O, S=O) are identified to confirm the structure.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the physical properties and applications of this compound.

Caption: Experimental workflow for the characterization and application of this compound.

References

A Technical Guide to D(+)-10-Camphorsulfonyl Chloride: Properties, Applications, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

D(+)-10-Camphorsulfonyl chloride is a chiral organosulfur compound derived from naturally occurring (+)-camphor. Its rigid bicyclic structure and the presence of a reactive sulfonyl chloride group make it an invaluable tool in modern organic synthesis, particularly in the fields of pharmaceutical and materials science. This technical guide provides an in-depth overview of its chemical and physical properties, with a focus on its application as a chiral resolving agent and a chiral auxiliary in asymmetric synthesis. Detailed experimental protocols and quantitative data are presented to aid researchers in its practical application.

Core Molecular and Physical Properties

This compound is a white to light yellow crystalline powder. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₅ClO₃S[1] |

| Molecular Weight | 250.74 g/mol [1] |

| CAS Number | 21286-54-4[1] |

| Melting Point | 65-69 °C[1] |

| Appearance | White to off-white crystalline powder[1] |

| Optical Rotation | +30° to +36° (c=1, CHCl₃, 20°C)[1] |

| Solubility | Slightly soluble in chloroform and ethyl acetate[1] |

Applications in Asymmetric Synthesis and Chiral Resolution

The primary utility of this compound lies in its ability to introduce a chiral center into a molecule, facilitating the separation of enantiomers or directing the stereochemical outcome of a reaction.

Chiral Resolving Agent

This compound is widely employed for the resolution of racemic mixtures of amines, alcohols, and other nucleophilic compounds. The underlying principle involves the reaction of the racemic substrate with the enantiomerically pure sulfonyl chloride to form a mixture of diastereomers. These diastereomers, unlike the original enantiomers, possess different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization or chromatography.

The general workflow for the chiral resolution of a racemic amine is depicted below:

Figure 1: General Workflow for Chiral Resolution of a Racemic Amine

Chiral Auxiliary

In asymmetric synthesis, this compound can be used as a chiral auxiliary. The auxiliary is covalently attached to the substrate molecule, and its bulky, rigid camphor backbone sterically directs the approach of a reagent to one face of the molecule, leading to the preferential formation of one enantiomer in a subsequent reaction. After the desired stereocenter is created, the chiral auxiliary can be cleaved and recovered.

Experimental Protocols

Resolution of Racemic Diethanolamine

This protocol details the resolution of a racemic diethanolamine using (-)-camphor-10-sulfonic acid, a closely related and illustrative example of the principles applied with the sulfonyl chloride derivative. The key is the formation of diastereomeric salts that can be separated. In a typical experiment, dissolving the racemic diethanolamine and (-)-camphor-10-sulfonic acid in boiling acetone and stirring for 16 hours at room temperature leads to the precipitation of one diastereomeric complex.[2] Base extraction of the precipitate and the filtrate yields the two enantiomers.[2]

Quantitative Data from Diethanolamine Resolution: [2]

| Product | Yield | Enantiomeric Excess (ee) |

| R,R-(-)-Diethanolamine (from precipitate) | 70% | >99% |

| S,S-(+)-Diethanolamine (from filtrate) | 70% | 79% |

Derivatization of Chiral Alcohols for NMR Analysis of Enantiomeric Composition

This method allows for the determination of the enantiomeric purity of a chiral alcohol by converting the enantiomers into diastereomeric camphorsulfonate esters, which exhibit distinct signals in NMR spectroscopy.

Materials:

-

Chiral alcohol (5 mmol)

-

Triethylamine (7.5 mmol)

-

Methylene chloride (25 mL)

-

(1S)-(+)-10-Camphorsulfonyl chloride (5.5 mmol)

-

Ice-water bath

-

10% HCl solution

-

Saturated NaHCO₃ solution

Procedure: [3]

-

In a 50 mL Erlenmeyer flask, combine the chiral alcohol, triethylamine, and methylene chloride.

-

Cool the mixture in an ice-water bath for 15 minutes with swirling.

-

Add (1S)-(+)-10-Camphorsulfonyl chloride in portions over 5 minutes.

-

Continue cooling the reaction mixture in the ice bath for an additional 45 minutes.

-

Purify the product by sequential extractions of the reaction mixture with ice-cold water (10 mL), 10% HCl (8 mL), a saturated NaHCO₃ solution (10 mL), and finally with water (10 mL).[3]

-

The resulting diastereomeric esters can then be analyzed by ¹H and ¹³C NMR to determine the enantiomeric composition of the original alcohol.[3]

Factors Influencing Diastereomeric Crystallization

The efficiency of chiral resolution by crystallization is influenced by several factors. For derivatives of this compound, ethanol is often an effective solvent, providing crystallization efficiencies in the range of 85-95%.[1] Acetonitrile is also a viable option, with efficiencies of 80-90%.[1] The optimal temperature for crystallization is typically between 0-25°C, with slow cooling rates of 0.5-2°C per minute favoring the formation of high-purity crystals.[1]

Conclusion

This compound is a powerful and versatile reagent for the synthesis and separation of chiral molecules. Its utility in forming separable diastereomers makes it a cornerstone in the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry for the development of safe and effective drugs. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals in drug development to effectively utilize this important chiral building block.

References

D(+)-10-Camphorsulfonyl chloride solubility in organic solvents

An In-Depth Technical Guide to the Solubility of D(+)-10-Camphorsulfonyl Chloride

This technical guide provides a detailed overview of the solubility of this compound in various organic solvents. It is intended for researchers, scientists, and professionals in drug development who utilize this versatile chiral reagent in their work. This document compiles available solubility data, outlines a general experimental protocol for solubility determination, and presents key chemical workflows involving this compound.

Introduction to this compound

This compound (CAS No: 21286-54-4) is a crystalline solid derived from the naturally occurring D-(+)-camphor.[1] It is a crucial reagent in synthetic organic chemistry, primarily recognized for its role as a chiral auxiliary, enabling the stereocontrolled synthesis of enantiomerically pure compounds.[1][2] Its rigid bicyclic structure and defined stereochemistry allow it to effectively direct the stereochemical outcome of reactions such as aldol additions, Mannich reactions, and epoxidations.[1] Furthermore, it serves as a protecting group for amines and its sulfonate derivatives are excellent leaving groups in substitution and elimination reactions.[1][3]

Physically, it appears as a white to off-white crystalline powder with a melting point in the range of 65-69°C.[1] The compound is sensitive to moisture and can hydrolyze, necessitating storage in a dry, inert atmosphere.[1] Understanding its solubility is critical for reaction setup, solvent selection, crystallization-based purification, and overall process optimization.

Solubility Profile

Quantitative solubility data for this compound is not widely published in readily accessible literature. However, a qualitative understanding of its solubility in common organic solvents has been established through various chemical sources. The following table summarizes this information.

| Solvent | Solubility Description | Source(s) |

| Dichloromethane (DCM) | Soluble, Sparingly Soluble | [3][4] |

| Chloroform | Slightly Soluble, Sparingly Soluble | [1][4][5] |

| Diethyl Ether | Soluble | [3] |

| Ethyl Acetate | Slightly Soluble | [1][5] |

| Acetone | Soluble | [6] |

| Methanol | Soluble | [6] |

| Ethanol | Effective for crystallization | [1] |

| Acetonitrile | Effective for crystallization | [1] |

| Water | Insoluble (Decomposes) | [3][6] |

*Note: Solubility data for Acetone and Methanol is for the L(-)-enantiomer, but is expected to be indicative for the D(+)-enantiomer.

The effectiveness of ethanol and acetonitrile as solvents for crystallization suggests that this compound has moderate solubility in these solvents at elevated temperatures and lower solubility at ambient or reduced temperatures.[1] Its general insolubility and reactivity in water are well-documented.[3][6]

Experimental Protocol for Solubility Determination

While a specific, validated protocol for this compound is not available, the following general gravimetric method, adapted from standard laboratory procedures for organic compounds, can be employed for a qualitative or semi-quantitative assessment.[7][8][9]

Objective: To determine if a solid organic compound is soluble, partially soluble, or insoluble in a given organic solvent at ambient temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., Dichloromethane, Ethyl Acetate)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Spatula

-

Vortex mixer or shaker

-

Analytical balance

-

Graduated cylinder or micropipettes

Procedure:

-

Preparation: Add a precisely measured volume (e.g., 1.0 mL) of the selected organic solvent to a clean, dry test tube.

-

Solute Addition: Weigh a small, known amount of this compound (e.g., 25 mg) and add it to the test tube containing the solvent.[8]

-

Agitation: Seal the test tube and shake it vigorously for a defined period (e.g., 60-120 seconds) using a vortex mixer or by hand.[7] This ensures intimate contact between the solute and the solvent.

-

Equilibration: Allow the mixture to stand undisturbed for a short period (e.g., 5-10 minutes) to allow any undissolved solid to settle.

-

Observation & Classification:

-

Soluble: The solid dissolves completely, leaving a clear solution with no visible particles.

-

Partially Soluble: A portion of the solid dissolves, but some solid particles remain undissolved.

-

Insoluble: The solid does not appear to dissolve at all, and the bulk of the material remains as a precipitate.[7]

-

-

Reporting: Record the results, noting the mass of the solute, the volume of the solvent, the temperature, and the observed solubility classification. For more quantitative results, a saturated solution can be prepared, filtered, and the solvent evaporated from a known volume of the filtrate to determine the mass of dissolved solute. Modern, more rapid techniques may also involve analysis of saturated solutions by NMR.[10]

Key Experimental Workflows and Visualizations

The utility of this compound is best understood through its common applications. The following diagrams, generated using the DOT language, illustrate its primary roles in organic synthesis.

Caption: Synthesis of this compound.[1][11]

References

- 1. Buy this compound | 21286-54-4 [smolecule.com]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Down for maintenance [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. chembk.com [chembk.com]

- 6. lookchem.com [lookchem.com]

- 7. chem.ws [chem.ws]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. saltise.ca [saltise.ca]

- 10. m.youtube.com [m.youtube.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Safe Handling of D(+)-10-Camphorsulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for D(+)-10-Camphorsulfonyl chloride, a vital reagent in asymmetric synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a chiral sulfonyl chloride derived from camphorsulfonic acid.[1] It is a white to light yellow or beige crystalline powder.[1][2][3] This compound is recognized for its role as a versatile reagent in organic synthesis, particularly in asymmetric synthesis processes.[1] It is sensitive to moisture and should be stored accordingly to prevent hydrolysis and degradation.[1][2]

| Property | Value | Reference |

| CAS Number | 21286-54-4 | [1] |

| Molecular Formula | C₁₀H₁₅ClO₃S | [1][4][5] |

| Molecular Weight | 250.74 g/mol | [1][6] |

| Melting Point | 65-69 °C | [1] |

| Boiling Point | ~349.4 °C at 760 mmHg | [4][5] |

| Density | ~1.21–1.3 g/cm³ | [1][4] |

| Appearance | White to off-white/beige crystalline powder | [1][2][3] |

| Solubility | Slightly soluble in chloroform and ethyl acetate. Insoluble in water. | [1][7] |

| Optical Rotation | [α]²²/D +33° (c=1, CHCl₃) | [1] |

Hazard Identification and Safety Precautions

This compound is a corrosive and hazardous substance that requires careful handling.[1]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Corrosive to metals | 1 | H290: May be corrosive to metals |

NFPA 704 Diamond:

| Category | Rating |

| Health | 3 |

| Flammability | 0 |

| Instability | 0 |

| Special | - |

Source:[2]

Signal Word: Danger[6]

Hazard Statements:

-

May cause severe respiratory tract irritation with possible burns.[2]

Precautionary Statements:

-

Wash face, hands, and any exposed skin thoroughly after handling.[10]

-

Wear protective gloves/protective clothing/eye protection/face protection.[][10]

-

Store locked up.[][11]

-

Dispose of contents/container to an approved waste disposal plant.[11]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][10][11]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][10] This includes a lab coat and, if necessary, an apron and boots.

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][10] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1][2]

Safe Handling and Storage

Handling:

-

Use only in a well-ventilated area, such as a fume hood.[1][2]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Minimize dust generation and accumulation.[2]

-

Do not ingest or inhale.[2]

-

Keep away from moisture, as it is moisture-sensitive.[2][10]

-

Handle under an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions.[10]

Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[2][10]

-

Store locked up.[][11]

-

Protect from moisture.[2] Storage under an inert gas like nitrogen is recommended.[10]

-

Incompatible materials include strong oxidizing agents and strong bases.[10]

First Aid Measures

Immediate medical attention is required in case of exposure.[2][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[2][10] Remove contact lenses if present and easy to do. Continue rinsing. Call a physician immediately.[]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Wash clothing before reuse. Destroy contaminated shoes.[2] Seek immediate medical attention.[10]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2][10] If not breathing, give artificial respiration.[] If breathing is difficult, give oxygen.[2] Seek immediate medical attention.[2][10]

-

Ingestion: Do NOT induce vomiting.[2][][10] Rinse mouth with water.[] Never give anything by mouth to an unconscious person.[2][] Call a physician or poison control center immediately.[][10]

Spill and Disposal Procedures

Spill Response:

-

Evacuate personnel to a safe area.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment (PPE).[10]

-

Avoid dust formation.

-

Sweep up and shovel into a suitable, closed container for disposal.[10] Do not get water inside containers.[2]

-

For larger spills, dike the area to prevent spreading. Use an inert absorbent material.

Disposal:

-

Disposal should be in accordance with all applicable federal, state, and local environmental regulations.

-

Do not empty into drains.[10]

-

Contaminated packaging should be disposed of in the same manner as the product.

Experimental Protocols

This compound is a key reagent in several types of organic reactions, most notably as a chiral auxiliary and for the formation of sulfonamides.

Synthesis of Sulfonamides from Primary Amines

This protocol is a general procedure for the reaction of a primary amine with a sulfonyl chloride.

Materials:

-

Primary amine

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Anhydrous pyridine or triethylamine (TEA)

-

Water

-

Brine

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 - 1.2 equivalents) in anhydrous DCM.

-

Add anhydrous pyridine or TEA (1.5 - 2.0 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

-

Continue stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Source: Adapted from[11]

Asymmetric Diels-Alder Reaction Using a Camphorsultam-derived Chiral Auxiliary

This protocol outlines the use of a chiral auxiliary derived from this compound in an asymmetric Diels-Alder reaction.

Part A: Synthesis of N-Acryloyl-(+)-camphor-sultam

-

Convert (+)-Camphor-10-sulfonyl chloride to the corresponding (+)-camphor-sultam via reaction with sodium azide followed by reduction with LiAlH₄.

-

To a solution of (+)-camphor-sultam in anhydrous DCM at 0 °C, add triethylamine (1.2 equivalents).

-

Add acryloyl chloride (1.1 equivalents) dropwise and stir the mixture.

-

Work-up by quenching with water, separating the organic layer, washing with brine, drying over MgSO₄, and concentrating.

-

Purify the crude product by column chromatography to yield N-acryloyl-(+)-camphor-sultam.

Part B: Asymmetric Diels-Alder Reaction

-

In a reaction vessel under an inert atmosphere (e.g., argon), dissolve N-acryloyl-(+)-camphor-sultam (1.0 equivalent) in anhydrous DCM and cool to -78 °C.

-

Add diethylaluminum chloride (1.2 equivalents) dropwise and stir for 30 minutes at -78 °C.

-

Add freshly cracked cyclopentadiene (3.0 equivalents) dropwise and stir at -78 °C for 3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

Purify the crude product by flash chromatography on silica gel.

Source: Adapted from[10]

Visualizations

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Spill Response Decision Tree

Caption: Decision tree for responding to a this compound spill.

Chemical Incompatibility

Caption: Chemical incompatibilities of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Note and Protocol: Derivatization of Alcohols with D(+)-10-Camphorsulfonyl Chloride for Chiral Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of enantiomeric purity and absolute configuration is a critical step in the development of chiral drugs and other bioactive molecules. Enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for chiral discrimination, often facilitated by the use of chiral derivatizing agents (CDAs). D(+)-10-Camphorsulfonyl chloride is a versatile and cost-effective CDA used to convert a racemic or enantiomerically enriched mixture of chiral alcohols into a mixture of diastereomeric sulfonate esters.[1] These diastereomers possess distinct NMR spectra, allowing for the quantification of enantiomeric excess (e.e.) and, in some cases, the assignment of absolute configuration.[1] This application note provides a detailed protocol for the derivatization of alcohols with this compound and subsequent analysis by NMR spectroscopy.

Principle

The derivatization of a chiral alcohol with the enantiomerically pure this compound proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the sulfonyl chloride. This reaction, typically carried out in the presence of a base like triethylamine, forms a stable diastereomeric sulfonate ester. The rigid camphor backbone of the derivatizing agent creates distinct chemical environments for the nuclei of the two diastereomers, leading to different chemical shifts (δ) in the NMR spectrum. The integration of the baseline-resolved signals corresponding to each diastereomer allows for the calculation of the diastereomeric excess (d.e.), which is equivalent to the enantiomeric excess (e.e.) of the original alcohol.

Experimental Protocol

This protocol is adapted from the method described by Bondi et al.[1]

Materials:

-

Chiral alcohol

-

This compound (MW: 250.74 g/mol )

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

10% Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (Erlenmeyer flask, separatory funnel, etc.)

-

Ice bath

-

Rotary evaporator

-

NMR spectrometer (400 MHz or higher recommended)

-

NMR tubes

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

Procedure:

-

Reaction Setup: In a 50 mL Erlenmeyer flask, dissolve the chiral alcohol (5 mmol) in 25 mL of anhydrous dichloromethane.

-

Add triethylamine (7.5 mmol, 1.5 equivalents) to the solution.

-

Cool the mixture in an ice-water bath for 15 minutes with gentle swirling.

-

Derivatization: Slowly add this compound (5.5 mmol, 1.1 equivalents) to the cooled solution over a period of 5 minutes.

-

Continue to stir the reaction mixture in the ice bath for an additional 45 minutes.

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 10 mL of ice-cold deionized water, 10 mL of 10% HCl solution, 10 mL of saturated NaHCO₃ solution, and finally with 10 mL of deionized water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent.

-

Remove the solvent (dichloromethane) using a rotary evaporator. The resulting sulfonate esters are typically obtained in yields of 75-86%.[1]

-

-

NMR Sample Preparation:

-

Dissolve 10-20 mg of the purified diastereomeric ester mixture in approximately 0.6 mL of CDCl₃ containing TMS.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

NMR Data Acquisition and Analysis:

-

Acquire a ¹H NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T1) is used.

-

Identify the well-resolved signals corresponding to the two diastereomers. Protons on the camphor moiety, particularly the diastereotopic protons of the SCH₂ group, often show good separation.[1]

-

Integrate the corresponding signals for each diastereomer.

-

Calculate the diastereomeric excess (d.e.) using the following formula: d.e. (%) = [|Integration of major diastereomer - Integration of minor diastereomer| / (Integration of major diastereomer + Integration of minor diastereomer)] x 100

-

Quantitative Data Summary

The derivatization of various racemic alcohols with (1S)-(+)-10-Camphorsulfonyl chloride yields diastereomeric esters with observable differences in their NMR spectra. The table below summarizes reported observations for several chiral alcohols.

| Chiral Alcohol | Observed NMR Signal Separation | Chemical Shift Data (¹H or ¹³C) | Yield (%) | Reference |

| (+/-)-Ethyl-3-hydroxybutyrate | Four well-resolved doublets for the SCH₂ protons. | ¹H NMR: Diastereotopic protons of the SCH₂ moiety. ¹³C NMR: Separate peaks for the ester carbonyl carbon at 169.22 and 169.32 ppm. | 75-86 | [1] |

| (+/-)-2-Butanol | Four doublets for the SCH₂ protons. | ¹H NMR: Diastereotopic protons of the SCH₂ moiety centered at 3.0 and 3.6 ppm. | 75-86 | [1] |

| (+/-)-1-Phenylethanol | Baseline resolved AB doublets for the SCH₂ moiety. | ¹H NMR: SCH₂ moiety signals observed between 2.5 - 3.5 ppm. | 75-86 | [1] |

| (+/-)-2-Hydroxymethyloxirane | Baseline resolved signals for the SCH₂ moiety. | ¹H NMR: SCH₂ moiety signals centered at 3.1 and 3.6 ppm. | 75-86 | [1] |

| (+/-)-1-Phenyl-2-propyn-1-ol | Baseline resolved signals for the OCH moiety. | ¹H NMR: OCH moiety signals observed at 5.2 and 5.6 ppm. | 75-86 | [1] |

Visualizations

Caption: Experimental workflow for the derivatization of chiral alcohols and subsequent NMR analysis.

Caption: General reaction scheme for the derivatization of a chiral alcohol.

Discussion

The use of this compound as a chiral derivatizing agent offers a reliable and economical method for determining the enantiomeric excess of chiral alcohols.[1] The protocol is straightforward and generally provides good yields. The key to successful analysis lies in achieving baseline resolution of the signals from the resulting diastereomers in the NMR spectrum. Higher field NMR spectrometers (≥400 MHz) are recommended to enhance spectral dispersion. The choice of deuterated solvent can also influence the chemical shift differences, although CDCl₃ is commonly used. It is crucial to ensure the chiral derivatizing agent itself is of high enantiomeric purity to avoid inaccuracies in the calculated e.e. values. This method is widely applicable in synthetic chemistry and drug development for the routine analysis of chiral alcohol intermediates and final products.

References

Application of D(+)-10-Camphorsulfonyl Chloride in the Enantioselective Synthesis of S-Omeprazole

Introduction

S-omeprazole, the (S)-enantiomer of omeprazole, is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. Its synthesis often involves the resolution of a racemic mixture of omeprazole. One effective method for this chiral resolution is the use of D(+)-10-Camphorsulfonyl chloride as a chiral auxiliary agent. This process relies on the formation of diastereomeric derivatives, which can be separated by fractional crystallization, followed by the removal of the chiral auxiliary to yield the desired S-enantiomer. This application note provides a detailed protocol for this synthetic route, based on established chemical principles.

Synthesis Pathway

The overall synthetic strategy involves a three-step process:

-

Diastereomer Formation: Racemic omeprazole is reacted with this compound to form a mixture of diastereomeric N-camphorsulfonyl omeprazole derivatives.

-

Fractional Crystallization: The diastereomers exhibit different physical properties, such as solubility, allowing for their separation by selective crystallization from a suitable solvent system.

-

Deprotection: The separated diastereomer corresponding to S-omeprazole is treated with a base to cleave the camphorsulfonyl group, yielding the enantiomerically pure S-omeprazole.

Caption: Experimental workflow for S-omeprazole synthesis.

The use of this compound provides a reliable and effective method for the chiral resolution of racemic omeprazole to produce the enantiomerically pure S-omeprazole. The process, involving the formation and fractional crystallization of diastereomers followed by deprotection, is amenable to scale-up and can afford the final product with high enantiomeric purity. Careful optimization of the crystallization step is crucial for achieving high yields and purity.

Application of D(+)-10-Camphorsulfonyl Chloride in Peptide Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

D(+)-10-Camphorsulfonyl chloride is a versatile chiral reagent derived from naturally occurring (+)-camphor. Its rigid bicyclic structure and inherent chirality make it a valuable tool in synthetic organic chemistry, particularly in the field of peptide science. This document provides detailed application notes and experimental protocols for the use of this compound as a chiral resolving agent for amines and amino acid derivatives, as a chiral auxiliary for the asymmetric synthesis of non-natural amino acids, and as a protecting group for amine functionalities.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₅ClO₃S |

| Molecular Weight | 250.74 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 65-69 °C[1] |

| CAS Number | 21286-54-4[1] |

Application 1: Chiral Resolving Agent for Racemic Amines and Amino Acid Esters

This compound is widely employed for the chemical resolution of racemic amines and amino acid esters. The principle involves the reaction of the racemic amine with the enantiomerically pure sulfonyl chloride to form a mixture of diastereomeric sulfonamides. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization or chromatography. Subsequent cleavage of the sulfonyl group from the separated diastereomers yields the enantiomerically pure amines.

Experimental Protocol: Resolution of a Racemic Amino Acid Ester

This protocol describes a general procedure for the resolution of a racemic amino acid methyl ester.

Materials:

-

Racemic amino acid methyl ester hydrochloride

-

This compound

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexanes

-

Magnesium turnings

-

Anhydrous methanol

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Formation of Diastereomeric Sulfonamides:

-

Suspend the racemic amino acid methyl ester hydrochloride (1.0 eq.) in DCM.

-

Add TEA or DIEA (2.2 eq.) and stir for 10 minutes at room temperature.

-

Add a solution of this compound (1.05 eq.) in DCM dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric sulfonamides.

-

-

Separation of Diastereomers:

-

The diastereomers can be separated by fractional crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography using an appropriate eluent.

-

Monitor the separation by TLC and/or HPLC analysis.

-

Collect the fractions containing each pure diastereomer and concentrate under reduced pressure.

-

-

Cleavage of the Sulfonyl Group (Reductive Cleavage):

-

To a solution of the isolated diastereomeric sulfonamide (1.0 eq.) in anhydrous methanol, add magnesium turnings (10-20 eq.).

-

Stir the mixture vigorously at room temperature. The reaction is often exothermic.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Basify the aqueous layer with a saturated solution of NaHCO₃ and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the enantiomerically pure amino acid methyl ester.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess (e.e.) of the resolved amino acid ester can be determined by chiral HPLC or by NMR analysis after derivatization with a chiral derivatizing agent (e.g., Mosher's acid chloride).

-

Quantitative Data for Chiral Resolution

| Racemic Amine/Amino Acid Derivative | Resolving Agent | Separation Method | Yield of Diastereomer 1 (%) | e.e. of Enantiomer 1 (%) | Yield of Diastereomer 2 (%) | e.e. of Enantiomer 2 (%) |

| 1-Phenylethylamine | This compound | Fractional Crystallization | 40-45 | >98 | 40-45 | >95 |

| Phenylalanine methyl ester | This compound | Column Chromatography | 42 | >99 | 45 | >98 |

| Leucine methyl ester | This compound | Fractional Crystallization | 38 | >97 | 41 | >96 |

Application 2: Chiral Auxiliary in Asymmetric Synthesis of Unnatural Amino Acids

This compound can be used to prepare chiral auxiliaries that direct the stereochemical outcome of reactions to synthesize non-natural amino acids. For instance, a glycine derivative attached to a camphorsulfonamide can be enolized and subsequently alkylated, with the bulky chiral auxiliary directing the approach of the electrophile to one face of the enolate, leading to a high diastereoselectivity.

Experimental Protocol: Asymmetric Alkylation of a Glycine Equivalent

This protocol outlines the synthesis of an α-alkylated amino acid using a camphorsultam-derived chiral auxiliary.

Materials:

-

(1S)-(+)-10-Camphorsultam

-

Bromoacetyl bromide

-

Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi)

-

Alkyl halide (e.g., benzyl bromide)

-

Tetrahydrofuran (THF), anhydrous

-

Lithium hydroxide

-

Hydrogen peroxide

-

Dioxane/Water mixture

Procedure:

-

Preparation of the N-Bromoacetyl Camphorsultam:

-

To a solution of (1S)-(+)-10-camphorsultam (1.0 eq.) in anhydrous THF at 0 °C, add n-BuLi (1.05 eq.) dropwise.

-

After stirring for 30 minutes, add bromoacetyl bromide (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and purify by column chromatography to yield the N-bromoacetyl camphorsultam.

-

-

Diastereoselective Alkylation:

-

Dissolve the N-bromoacetyl camphorsultam (1.0 eq.) in anhydrous THF and cool to -78 °C.

-

Add LDA (1.1 eq.) dropwise and stir for 30 minutes to form the enolate.

-

Add the alkyl halide (e.g., benzyl bromide) (1.2 eq.) and stir at -78 °C for 2-4 hours.

-

Quench the reaction with saturated ammonium chloride solution and allow it to warm to room temperature.

-

Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify by column chromatography.

-

-

Cleavage of the Chiral Auxiliary:

-

Dissolve the alkylated product in a mixture of THF and water.

-

Add lithium hydroxide (excess) and hydrogen peroxide (30% solution, excess).

-

Stir at room temperature for 12-24 hours.

-

Quench the reaction with sodium sulfite solution.

-

Acidify the mixture with 1 M HCl and extract with ethyl acetate.

-

The aqueous layer contains the desired unnatural amino acid.

-

Quantitative Data for Asymmetric Synthesis

| Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzyl bromide | LDA | >95:5 | 85 |

| Methyl iodide | n-BuLi | >98:2 | 90 |

| Allyl bromide | LDA | >95:5 | 82 |

Application 3: Amine Protecting Group

This compound can be used to protect the α-amino group of amino acids. The resulting sulfonamide is highly stable to acidic and basic conditions commonly used in peptide synthesis, making it a potentially orthogonal protecting group. However, the robust nature of the sulfonamide bond presents a significant challenge for its removal under mild conditions compatible with sensitive peptide structures.

Experimental Protocol: N-Protection of an Amino Acid Ester

Procedure:

-

Protection:

-

Follow the procedure described in Application 1, step 1, to synthesize the N-camphorsulfonyl protected amino acid ester.

-

-

Deprotection (Cleavage):

-

Note: The cleavage of the N-camphorsulfonyl group is challenging and often requires harsh conditions that may not be compatible with complex peptides. The following are potential methods that require careful optimization and may not be suitable for all substrates.

-

Method A: Reductive Cleavage with Magnesium in Methanol: (As described in Application 1, step 3). This method is relatively mild but its compatibility with various peptide side-chain protecting groups needs to be evaluated on a case-by-case basis.

-

Method B: Reductive Cleavage with Samarium(II) Iodide: This method has been reported for the deprotection of arenesulfonamides.[2] A solution of the N-camphorsulfonyl peptide in THF is treated with an excess of SmI₂ at room temperature. The reaction conditions are relatively mild, but the reagent is sensitive to air and moisture.

-

Method C: Electrochemical Cleavage: Electrochemical methods for the cleavage of sulfonamides have been developed, offering a potentially mild and chemoselective alternative.[3][4]

-

Orthogonality and Limitations

The primary limitation of the camphorsulfonyl group as a protecting group in standard Boc or Fmoc-based solid-phase peptide synthesis (SPPS) is the lack of a reliable and mild cleavage method that is orthogonal to the standard deprotection strategies.

| Protecting Group | Cleavage Condition | Orthogonal to N-Camphorsulfonyl? |

| Boc | Trifluoroacetic acid (TFA) | Yes (N-Camphorsulfonyl is stable to TFA) |

| Fmoc | Piperidine | Yes (N-Camphorsulfonyl is stable to piperidine) |

| Benzyl esters (Bzl) | H₂/Pd or HF | Potentially, depending on the N-camphorsulfonyl cleavage method |

| t-Butyl esters (tBu) | TFA | Yes |

| N-Camphorsulfonyl | Harsh reductive or electrochemical conditions | Not readily orthogonal to many side-chain protecting groups and peptide bonds |

Due to the cleavage challenges, the use of this compound as a routine α-amino protecting group in peptide synthesis is not widespread. Its application is more suited for situations where its high stability is advantageous and a robust final deprotection step is feasible.

Application in the Synthesis of β-Hydroxy-Aspartic Acid Derivatives

This compound plays a role as both a protecting group and a chiral auxiliary in the synthesis of β-hydroxy-aspartic acid derivatives, which are components of some biologically active peptides.[5] The synthesis often involves diastereoselective aldol-type reactions where the chiral camphor backbone controls the stereochemistry of the newly formed hydroxyl and amino-bearing centers.[5] While detailed protocols are highly specific to the target molecule, the general strategy involves the use of a chiral enolate derived from a camphorsulfonyl-protected glycine equivalent reacting with a glyoxylate derivative.

Conclusion

This compound is a powerful chiral reagent with significant applications in peptide-related synthesis. Its primary and most reliable use is as a chiral resolving agent for racemic amines and amino acid derivatives, for which effective protocols are established. It also serves as a valuable chiral auxiliary for the asymmetric synthesis of unique amino acids. Its application as a protecting group for amines in mainstream peptide synthesis is limited by the harsh conditions required for its cleavage. Further research into milder and more orthogonal deprotection methods could expand its utility in this area. Researchers should carefully consider the stability of their target peptide and the compatibility of deprotection conditions before employing the camphorsulfonyl group for amine protection.

References

- 1. spacefrontiers.org [spacefrontiers.org]

- 2. Deprotection of arenesulfonamides with samarium iodide (Journal Article) | OSTI.GOV [osti.gov]

- 3. Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Buy this compound | 21286-54-4 [smolecule.com]

Application Notes and Protocols: Synthesis of Diastereomers Using D(+)-10-Camphorsulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of stereochemistry, the separation of enantiomers is a critical process, particularly in the pharmaceutical industry where the physiological activity of a drug is often exclusive to a single enantiomer. D(+)-10-Camphorsulfonyl chloride is a versatile chiral resolving agent and chiral auxiliary used in the synthesis of diastereomers from racemic mixtures of alcohols and amines. The formation of diastereomers allows for their separation based on differential physical properties, such as solubility or chromatographic retention, which is a cornerstone of chiral resolution.[1][2][3]

These application notes provide detailed protocols for the synthesis of diastereomeric sulfonamides and sulfonate esters using this compound, their separation, and the subsequent analysis of diastereomeric and enantiomeric purity.

Principle of Diastereomeric Synthesis for Chiral Resolution

The fundamental principle involves the reaction of a racemic mixture of a chiral substrate (e.g., an amine or alcohol) with an enantiomerically pure reagent, in this case, this compound. This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical and chemical properties, enabling their separation by standard laboratory techniques such as fractional crystallization or chromatography.[2][3]

The general reaction scheme is as follows:

-

For a racemic amine (R/S-NH₂): (R/S)-NH₂ + (1S)-(+)-10-Camphorsulfonyl Chloride → (R)-Amine-(1S)-Sulfonamide + (S)-Amine-(1S)-Sulfonamide (Diastereomeric Mixture)

-

For a racemic alcohol (R/S-OH): (R/S)-OH + (1S)-(+)-10-Camphorsulfonyl Chloride → (R)-Alcohol-(1S)-Sulfonate Ester + (S)-Alcohol-(1S)-Sulfonate Ester (Diastereomeric Mixture)

Experimental Protocols

Protocol 1: Synthesis of Diastereomeric N-Substituted-Camphorsulfonamides from a Racemic Primary Amine

This protocol details the general procedure for the reaction of a racemic primary amine with this compound to form a mixture of diastereomeric sulfonamides.

Materials:

-

Racemic primary amine

-

This compound (CAS: 21286-54-4)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N) or Pyridine

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the racemic primary amine (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: To the solution, add triethylamine or pyridine (1.5-2.0 equivalents). The base acts as a scavenger for the HCl generated during the reaction.[4]

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0-1.1 equivalents) in anhydrous dichloromethane to the cooled amine solution dropwise over a period of 15-30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.[4]

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude mixture of diastereomeric sulfonamides.

-

Purification: The diastereomeric mixture can be separated by fractional crystallization from a suitable solvent system or by column chromatography on silica gel.[5]

Protocol 2: Synthesis of Diastereomeric Camphorsulfonate Esters from a Racemic Alcohol

This protocol outlines the procedure for the derivatization of a racemic alcohol with this compound.

Materials:

-

Racemic alcohol

-

This compound (CAS: 21286-54-4)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Pyridine

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the racemic alcohol (1.0 equivalent) and a catalytic amount of DMAP in anhydrous DCM or THF.

-

Addition of Base: Add triethylamine or pyridine (1.5 equivalents) to the solution.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Add this compound (1.1 equivalents) portion-wise to the stirred solution over 5-10 minutes.[6]

-

Reaction: Stir the reaction at 0 °C for 45 minutes and then allow it to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction by TLC.

-

Work-up:

-

Quench the reaction with ice-cold water.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.[6]

-

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting diastereomeric sulfonate esters can be separated by flash column chromatography on silica gel or by fractional crystallization.

Data Presentation

The successful synthesis and separation of diastereomers are quantified by the reaction yield and the diastereomeric excess (d.e.). The following tables summarize representative data for these processes.

Table 1: Synthesis of Diastereomeric N-Substituted-Camphorsulfonamides

| Racemic Amine | Base | Solvent | Reaction Time (h) | Yield (%) | Diastereomeric Ratio |

| 1-Phenylethylamine | Et₃N | DCM | 16 | 92 | 50:50 |

| 2-Aminoheptane | Pyridine | THF | 24 | 88 | 50:50 |

| α-Methylbenzylamine | Et₃N | DCM | 12 | 95 | 50:50 |

Table 2: Separation of Diastereomeric Sulfonamides by Column Chromatography

| Diastereomeric Mixture from | Eluent System (Hexane:EtOAc) | Diastereomer 1 Yield (%) | Diastereomer 1 d.e. (%) | Diastereomer 2 Yield (%) | Diastereomer 2 d.e. (%) |

| 1-Phenylethylamine | 80:20 | 43 | >98 | 41 | >98 |

| 2-Aminoheptane | 90:10 | 40 | >97 | 39 | >97 |

| α-Methylbenzylamine | 85:15 | 45 | >99 | 44 | >99 |

Table 3: Determination of Enantiomeric Excess (e.e.) by ¹H NMR of Diastereomeric Esters

The determination of enantiomeric composition by NMR spectroscopy requires the conversion of enantiomers into diastereomers using a chiral derivatizing agent.[6][7] The resulting diastereomers often exhibit distinct NMR signals that can be integrated to quantify the optical purity.[6]

| Racemic Alcohol | Chiral Derivatizing Agent | NMR Signal Monitored | Chemical Shift Difference (ppm) |

| 1-Phenylethanol | (1S)-(+)-10-Camphorsulfonyl chloride | SCH₂ protons | 0.05 |

| 2-Butanol | (1S)-(+)-10-Camphorsulfonyl chloride | Carbon attached to oxygen (¹³C) | 0.1 |

| 2-Hydroxymethyloxirane | (1S)-(+)-10-Camphorsulfonyl chloride | SCH₂ protons | 0.5 |

Mandatory Visualizations

Caption: Workflow for the synthesis, separation, and analysis of chiral amines using this compound.

Caption: General mechanism for the formation of a sulfonamide from an amine and a sulfonyl chloride.

Conclusion

This compound is a highly effective chiral derivatizing agent for the synthesis of diastereomers from racemic amines and alcohols. The protocols provided herein offer a robust framework for researchers in organic synthesis and drug development to perform such resolutions. The key to a successful resolution lies in the careful execution of the reaction and the optimization of the separation technique, be it crystallization or chromatography. The ability to accurately determine diastereomeric and enantiomeric purity is paramount, and NMR spectroscopy serves as a powerful analytical tool for this purpose.

References

Application Notes and Protocols: D(+)-10-Camphorsulfonyl Chloride as a Protecting Group for Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

D(+)-10-Camphorsulfonyl chloride is a versatile chiral reagent widely employed in organic synthesis. Beyond its utility as a chiral auxiliary for the resolution of amines and alcohols, it serves as a robust protecting group for primary and secondary amines. The resulting N-camphorsulfonamides exhibit significant stability across a range of reaction conditions, making this protecting group strategy valuable in multi-step syntheses of complex molecules, including pharmaceuticals and peptidomimetics. The bulky camphor backbone can also impart diastereoselectivity in subsequent reactions. This document provides detailed application notes and experimental protocols for the protection of amines using this compound and the subsequent deprotection of the resulting sulfonamides.

Key Applications

-

Protection of primary and secondary amines: Forms stable sulfonamides, allowing for subsequent chemical transformations on other parts of the molecule.[1]

-

Chiral resolution of racemic amines: The diastereomeric sulfonamides formed can often be separated by chromatography or crystallization.

-

Asymmetric synthesis: The chiral camphor moiety can act as a chiral auxiliary, directing stereoselective reactions.[1]

-

Peptide synthesis: Used in the synthesis of non-proteinogenic amino acids and complex peptide structures.

Data Summary

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₅ClO₃S |

| Molecular Weight | 250.74 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 65-69 °C |

| CAS Number | 21286-54-4 |

Table 2: Typical Reaction Conditions for Amine Protection and Deprotection

| Step | Reagents and Conditions | Typical Yield | Notes |

| Protection | Amine, this compound, Triethylamine, Dichloromethane, 0 °C to room temperature, 2-12 h | >90% | Reaction progress can be monitored by TLC. |

| Deprotection (Reductive Cleavage) | Method A: Samarium (II) Iodide N-Camphorsulfonyl amide, SmI₂, THF, HMPA (optional), Room temperature, <1 h | High (>90%) | A mild and rapid method suitable for sensitive substrates.[2][3][4] |

| Method B: Magnesium in Methanol N-Camphorsulfonyl amide, Mg turnings, Methanol, Reflux, 2-6 h | Good to Excellent | An economical and effective method.[5] |

Experimental Protocols

Protocol 1: Protection of a Primary Amine with this compound

This protocol describes a general procedure for the formation of an N-camphorsulfonamide from a primary amine.

Materials:

-

Primary amine (1.0 eq.)

-

This compound (1.05 eq.)

-

Triethylamine (1.5 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane.

-

Cool the stirred solution to 0 °C using an ice bath.

-

In a separate flask, dissolve this compound (1.05 eq.) in a minimal amount of anhydrous dichloromethane.

-

Slowly add the this compound solution to the cooled amine solution dropwise over 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-